![molecular formula C22H30N2O2S B1139222 Oliceridina CAS No. 1401028-24-7](/img/structure/B1139222.png)
Oliceridina
Descripción general
Descripción
Oliceridina, comercializada bajo la marca Olinvyk, es un nuevo medicamento opioide utilizado para el tratamiento del dolor agudo moderado a severo en adultos. Se administra por vía intravenosa y fue aprobada para uso médico en los Estados Unidos en agosto de 2020 . This compound es conocida por su mecanismo de acción único como agonista sesgado en el receptor μ-opioide, que tiene como objetivo proporcionar un alivio eficaz del dolor con menos efectos secundarios en comparación con los opioides tradicionales .
Aplicaciones Científicas De Investigación
Clinical Applications
Oliceridine is indicated for the management of moderate to severe acute pain in adults requiring intravenous opioid therapy. Its applications are particularly relevant in various clinical settings, including:
- Postoperative Pain Management : Oliceridine has been studied extensively for its effectiveness in managing postoperative pain following surgical procedures such as abdominoplasty and bunionectomy. Clinical trials have demonstrated that it provides comparable analgesia to morphine with a lower incidence of adverse effects .
- Emergency and Acute Care : Given its rapid onset and controlled administration via intravenous routes, oliceridine is suitable for acute pain scenarios in emergency departments and hospital settings where immediate pain relief is critical .
Key Clinical Trials
Several pivotal trials have evaluated the safety and efficacy of oliceridine:
Safety Profile
Oliceridine's safety profile has been a focal point in its clinical evaluation. Studies indicate that it has a lower incidence of respiratory depression and gastrointestinal side effects compared to traditional opioids. For instance, in the ATHENA trial, the incidence of postoperative respiratory depression was significantly lower in patients receiving oliceridine compared to those on standard opioid therapy (8% vs. 30%) .
Mecanismo De Acción
Oliceridina actúa como un agonista sesgado en el receptor μ-opioide, activando preferentemente la vía de señalización de la proteína G mientras minimiza el reclutamiento de β-arrestina. Esta activación selectiva conduce a una analgesia eficaz con un riesgo reducido de efectos adversos relacionados con los opioides, como depresión respiratoria y estreñimiento. Los objetivos moleculares incluyen el receptor μ-opioide, y las vías involucradas son principalmente la señalización acoplada a proteína G .
Análisis Bioquímico
Biochemical Properties
Oliceridine functions as a biased agonist at the μ-opioid receptor, preferentially activating the G-protein pathway while minimizing β-arrestin recruitment . This selective activation results in effective pain relief with fewer side effects such as respiratory depression and constipation. Oliceridine interacts primarily with the μ-opioid receptor, a seven-transmembrane G-protein-coupled receptor (GPCR). The interaction involves binding to the receptor and activating the G-protein signaling pathway, which mediates analgesic effects .
Cellular Effects
Oliceridine influences various cellular processes by modulating cell signaling pathways. It elicits robust G-protein signaling with potency and efficacy similar to that of morphine but with reduced β-arrestin 2 recruitment and receptor internalization . This modulation affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The biased agonism of oliceridine results in effective analgesia with a lower incidence of adverse effects such as respiratory depression and constipation .
Molecular Mechanism
At the molecular level, oliceridine exerts its effects by binding to the μ-opioid receptor and preferentially activating the G-protein pathway . This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in neurotransmitter release. The biased agonism of oliceridine minimizes β-arrestin recruitment, which is associated with adverse effects such as respiratory depression . This selective activation provides effective analgesia with a reduced risk of side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oliceridine have been observed to change over time. Oliceridine has a rapid onset of action, with analgesic effects observed within minutes of administration . The stability and degradation of oliceridine have been studied, with findings indicating that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function have been observed, with oliceridine demonstrating sustained analgesic effects without significant adverse effects .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of oliceridine vary with different dosages. At lower doses, oliceridine provides effective analgesia with minimal adverse effects . At higher doses, there is an increased risk of side effects such as respiratory depression and constipation . Threshold effects have been observed, with a clear dose-response relationship indicating that higher doses result in greater analgesic effects but also increased risk of adverse effects .
Metabolic Pathways
Oliceridine is primarily metabolized hepatically by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19 . The metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation . None of the metabolites of oliceridine are known to be active, and the major elimination route is metabolic clearance .
Transport and Distribution
Oliceridine is extensively distributed into tissues, with a mean steady-state volume of distribution ranging between 90 to 120 liters . Plasma protein binding is approximately 77% . In vitro studies suggest that oliceridine is not an inhibitor of major transporters such as breast cancer resistance protein (BCRP) and MDR1 . This extensive distribution and binding profile contribute to its effective analgesic properties.
Subcellular Localization
Oliceridine’s interaction with the μ-opioid receptor is selective to the G-protein pathway, with low potency for β-arrestin recruitment . This selective interaction may lead to fewer opioid-related adverse events. The subcellular localization of oliceridine involves its binding to the μ-opioid receptor on the cell membrane, where it exerts its analgesic effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Oliceridina se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la formación de la estructura principal, seguida de la introducción de varios grupos funcionales para lograr las propiedades farmacológicas deseadas. Los pasos clave incluyen:
- Formación del núcleo espirocíclico.
- Introducción del anillo de piridina.
- Funcionalización del anillo de tiofeno.
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Uso de materiales de partida de alta pureza.
- Condiciones de reacción controladas como temperatura, presión y pH.
- Pasos de purificación que incluyen cristalización y cromatografía para obtener el producto final con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Oliceridina sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Productos Principales:
Oxidación: Formación de sulfóxidos y sulfonas.
Reducción: Formación de alcoholes.
Sustitución: Introducción de varios grupos funcionales que conducen a derivados con diferentes propiedades farmacológicas.
Comparación Con Compuestos Similares
Oliceridina se compara con otros compuestos similares como:
Morfina: Opioide tradicional con activación no selectiva de las vías de proteína G y β-arrestina.
Fentanilo: Opioide potente con un alto riesgo de depresión respiratoria.
Tegileridina: Otro agonista sesgado dirigido al receptor μ-opioide, similar a this compound en su mecanismo de acción pero con diferentes propiedades farmacocinéticas.
Singularidad: La singularidad de this compound radica en su capacidad de proporcionar un alivio eficaz del dolor con una menor incidencia de efectos adversos debido a su agonismo sesgado en el receptor μ-opioide .
Actividad Biológica
Oliceridine (TRV130) is a novel intravenous (IV) opioid analgesic developed to provide effective pain relief while minimizing the adverse effects commonly associated with traditional opioids. It is characterized as a biased agonist at the mu-opioid receptor (MOR), selectively activating G-protein signaling pathways while limiting β-arrestin recruitment. This mechanism is believed to reduce the incidence of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal issues, which are prevalent with conventional opioids like morphine.
Oliceridine's unique mechanism involves its binding to the mu-opioid receptor, specifically interacting with transmembrane domains 2 and 3. This interaction alters the receptor conformation, preventing β-arrestin from binding, which is crucial for mediating many adverse effects associated with opioid use. The selective activation of G-protein pathways leads to analgesia without the typical side effects seen in other opioids .
Table 1: Comparison of Mechanisms Between Oliceridine and Traditional Opioids
Feature | Oliceridine | Traditional Opioids |
---|---|---|
Receptor Type | Mu-opioid receptor | Mu-opioid receptor |
Mechanism | G-protein biased agonism | G-protein activation + β-arrestin signaling |
Primary Effects | Analgesia | Analgesia + ORAEs |
Side Effects | Lower incidence of respiratory depression and nausea | Higher incidence of respiratory depression, constipation, nausea |
Pharmacokinetics
Oliceridine exhibits a low oral bioavailability of approximately 5.77%, necessitating IV administration for effective pain management. Upon IV administration, it reaches peak plasma concentrations within 1-2 minutes, with a half-life ranging from 1.5 to 3 hours. The drug is primarily metabolized in the liver through cytochrome P450 enzymes CYP3A4 and CYP2D6, resulting in inactive metabolites that are predominantly excreted via urine (70%) and feces .
Table 2: Pharmacokinetic Profile of Oliceridine
Parameter | Value |
---|---|
Bioavailability | 5.77% |
Onset of Action | 1-2 minutes |
Half-Life | 1.5 - 3 hours |
Protein Binding | ~77% |
Metabolism | Liver (CYP3A4, CYP2D6) |
Excretion | 70% urine, remainder feces |
Phase 3 Trials
Oliceridine's efficacy and safety were evaluated in several Phase 3 clinical trials, including the ATHENA-1 trial, which involved 768 patients experiencing moderate-to-severe acute pain. The study demonstrated that oliceridine provided effective analgesia comparable to morphine while exhibiting a more favorable safety profile.
Key Findings from ATHENA-1 Trial:
- Efficacy: Oliceridine showed significant pain relief measured by the Sum of Pain Intensity Differences (SPID) over both 24 and 48 hours.
- Safety: Patients receiving oliceridine experienced fewer ORAEs compared to those treated with morphine.
Table 3: Summary of Key Clinical Trials Involving Oliceridine
Study Name | Patient Population | Key Findings |
---|---|---|
ATHENA-1 | 768 patients with acute pain | Effective analgesia; lower ORAEs than morphine |
APOLLO-2 | 407 patients post-abdominoplasty | Similar efficacy to morphine; improved tolerability |
Case Studies
In addition to clinical trials, real-world studies have further validated oliceridine's safety and efficacy. A notable case-controlled evaluation highlighted its application in various surgical settings, confirming its effectiveness in managing acute postoperative pain while maintaining a better safety profile compared to traditional opioids .
Example Case Study
- Patient Profile: A 65-year-old female undergoing knee surgery.
- Treatment: Administered oliceridine via PCA (patient-controlled analgesia).
- Outcome: Achieved satisfactory pain control with minimal side effects such as nausea and sedation.
Propiedades
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOVGJWPASQDL-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031292 | |
Record name | Oliceridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pain perception follows a complex pathway initiated in primary sensory neurons, subsequently transmitted to the spinal cord dorsal horn and through ascending axons to multiple regions within the thalamus, brainstem, and midbrain, and finally relayed through descending signals that either inhibit or facilitate the nociceptive signalling. Opioid receptors are seven-transmembrane G-protein-coupled receptors (GPCRs) that can be divided into μ, κ, δ, and opioid-like-1 (ORL1) subtypes,. However, the μ-opioid receptor is predominantly targeted by and is responsible for the effects of traditional opioids. GPCRs in the inactive state are bound intracellularly by a complex consisting of a Gα, β, and γ subunit together with guanosine diphosphate (GDP). Activation of the GPCR through extracellular agonist binding catalyzes the replacement of GDP with guanosine triphosphate (GTP), dissociation of both Gα-GTP and a βγ heterodimer, and subsequent downstream effects. In the case of the μ-opioid receptor, the Gα-GTP directly interacts with the potassium channel Kir3 while the dissociated Gβγ subunit directly binds to and occludes the pore of P/Q-, N-, and L-type Ca2+ channels. Furthermore, opioid receptor activation inhibits adenylyl cyclase, which in turn reduces cAMP-dependent Ca2+ influx. By altering membrane ion conductivity, these effects modulate nociceptive signalling and produce an analgesic effect. In addition to the G-protein pathway, μ-opioid receptor activation can also result in downstream signalling through β-arrestin, which results in receptor internalization and is associated with negative effects of opioid use including respiratory depression, gastrointestinal effects, and desensitization/tolerance. Oliceridine acts as a "biased agonist" at the μ-opioid receptor by preferentially activating the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin. Competetive binding assays and structural modelling suggest that the binding site for oliceridine on the μ-opioid receptor is the same as for classical opioids. However, molecular modelling supports a model whereby oliceridine binding induces a different intracellular conformation of the μ-opioid receptor, specifically due to a lack of coupling with transmembrane helix six, which confers the specificity for G-protein over β-arrestin interaction. Numerous _in vitro_, _in vivo_, and clinical studies support the view that this biased agonism results in comparable analgesia compared with traditional opioids at a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression. | |
Record name | Oliceridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1401028-24-7 | |
Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oliceridine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oliceridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oliceridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLICERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does oliceridine differ from conventional opioids in its interaction with the μ-opioid receptor?
A1: Oliceridine is classified as a G protein-biased ligand at the μ-opioid receptor. This means that it preferentially activates the G protein signaling pathway while mitigating β-arrestin recruitment. [] Conventional opioids, such as morphine, activate both pathways non-selectively. []
Q2: What are the downstream consequences of oliceridine's biased agonism?
A2: The G protein pathway is primarily responsible for analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression, constipation, and tolerance development. [, ] By favoring the G protein pathway, oliceridine aims to provide potent analgesia with a potentially reduced risk of these side effects. [, ]
Q3: Has this biased agonism translated into a better safety profile in preclinical studies?
A3: Preclinical studies in mice have shown promising results. Oliceridine demonstrated reduced tolerance and opioid-induced hyperalgesia compared to morphine after repeated administration. [] Additionally, it did not produce reward behavior in the conditioned place preference assay, unlike morphine, suggesting a potentially lower abuse liability. []
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oliceridine?
A4: Oliceridine is primarily administered intravenously and exhibits a rapid onset of action. [] It is predominantly metabolized in the liver by CYP3A4 and CYP2D6 enzymes. [] Importantly, it has no known active metabolites, making its analgesic efficacy predictably linked to its plasma concentration. []
Q5: Are there any notable drug-drug interactions with oliceridine?
A5: While oliceridine itself doesn't have many reported drug interactions, its metabolism can be affected by drugs that induce or inhibit CYP3A4 and CYP2D6. [, ] Clinicians should be aware of these potential interactions, particularly in patients with compromised liver function.
Q6: What is the clinical evidence supporting the efficacy of oliceridine for acute pain management?
A6: Oliceridine has been evaluated in several Phase III clinical trials (APOLLO-1 and APOLLO-2) for acute pain management following bunionectomy and abdominoplasty. [, ] These trials demonstrated that oliceridine provides effective analgesia, comparable to morphine, with a potentially improved safety profile. [, ]
Q7: Are there any specific patient populations where oliceridine might be particularly beneficial?
A7: While further research is needed, the potential for a reduced respiratory depression profile makes oliceridine a promising analgesic option for patients considered high-risk for this adverse event, such as the elderly and obese individuals. []
Q8: What about oliceridine's safety profile compared to traditional opioids in a real-world setting?
A8: The ATHENA trial, a large, open-label observational study, investigated oliceridine's safety and effectiveness in a broader patient population with acute pain. [] The study found oliceridine to be generally safe and well-tolerated, with a low incidence of serious adverse events. []
Q9: What are some of the unanswered questions regarding oliceridine's long-term effects and abuse potential?
A9: While early data suggests a potentially lower abuse liability compared to morphine, [] more research is needed to fully characterize oliceridine's long-term effects, including its potential for dependence and abuse. Further investigation is also warranted to definitively establish its safety profile compared to conventional opioids in various clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.